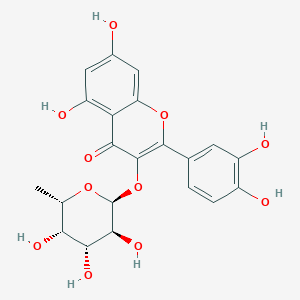
quercetin 3-O-alpha-L-fucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quercetin 3-O-alpha-L-fucopyranoside is a quercetin O-glycoside that is quercetin attached to a alpha-L-fucopyranosyl moiety at position 3 via a glycosidic linkage. It has a role as a metabolite. It is a monosaccharide derivative, a tetrahydroxyflavone, an alpha-L-fucoside and a quercetin O-glycoside. It derives from an alpha-L-fucose.
Q & A
Basic Research Questions
Q. How can quercetin 3-O-alpha-L-fucopyranoside be isolated from plant sources, and what chromatographic techniques are optimal for purification?
- Methodological Answer : Isolation typically involves sequential column chromatography. For example, silica gel and ODS (octadecylsilyl) columns are used for preliminary separation due to their differential retention of polar vs. nonpolar glycosides . Ethyl acetate/methanol/water gradients are common solvent systems. Final purification may require preparative HPLC with C18 reverse-phase columns. Validate purity via NMR and high-resolution mass spectrometry (HRMS) .
Q. What spectroscopic methods are essential for confirming the structure of this compound?
- Methodological Answer : Key techniques include:
- 1H- and 13C-NMR : To identify the glycosidic linkage (e.g., α-L-fucose anomeric proton at δ ~5.0 ppm) and quercetin aglycone signals (e.g., aromatic protons at δ 6–8 ppm) .
- 2D NMR (HSQC, HMBC) : To confirm sugar attachment at the C3 position of quercetin and fucose substitution patterns .
- UV-Vis spectroscopy : Characteristic λmax ~256 nm (Band II) and ~370 nm (Band I) for flavonol glycosides .
Q. How does the solubility of this compound influence experimental design in biological assays?
- Methodological Answer : The compound’s solubility varies with solvent polarity. For in vitro studies, use DMSO (≤0.1% v/v) to dissolve the compound, followed by dilution in aqueous buffers (e.g., PBS). Validate solubility via dynamic light scattering (DLS) to ensure no precipitation occurs during assays .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported bioactivity data for this compound compared to other quercetin glycosides?
- Methodological Answer : Discrepancies may arise from differences in glycosylation affecting bioavailability. To address this:
- Standardize assays : Use identical cell lines (e.g., HeLa or RAW264.7 macrophages) and treatment durations.
- Compare IC50 values : Test the compound alongside quercetin 3-O-β-D-glucopyranoside (isoquercitrin) under the same conditions to isolate structural effects .
- Pharmacokinetic profiling : Measure cellular uptake via LC-MS/MS to correlate intracellular concentrations with activity .
Q. How can researchers design experiments to evaluate the role of this compound in modulating autophagy pathways?
- Methodological Answer :
- Cell models : Use GFP-LC3-transfected cells (e.g., HeLa) to visualize autophagosome formation via fluorescence microscopy .
- Dose optimization : Conduct dose-response studies (e.g., 25–100 µM) to identify effective concentrations without cytotoxicity (validate via MTT assay) .
- Western blotting : Monitor autophagy markers (e.g., LC3-II/LC3-I ratio, p62 degradation) and cross-validate with lysosomal inhibitors (e.g., chloroquine) .
Q. What analytical methods ensure batch-to-batch consistency of this compound in pharmacological studies?
- Methodological Answer :
- HPLC-DAD/MS : Use a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile. Compare retention times and UV spectra with certified reference standards .
- Quantitative NMR (qNMR) : Integrate anomeric proton signals against an internal standard (e.g., trimethylsilylpropanoic acid) for purity assessment .
- Accelerated stability testing : Exclude degradation by storing samples at 4°C and analyzing via LC-MS after 1–3 months .
Q. Methodological Considerations
Q. How can researchers differentiate this compound from its structural analogs in complex plant extracts?
- Methodological Answer :
- LC-MS/MS fragmentation : Monitor precursor ions at m/z [M-H]⁻ (e.g., ~756.19 for C36H36O18) and compare fragment patterns (e.g., loss of fucose vs. rhamnose) .
- Enzymatic hydrolysis : Treat extracts with α-L-fucosidase and analyze hydrolysates via TLC or HPLC to confirm sugar release .
Q. What are best practices for formulating research questions on structure-activity relationships (SAR) for quercetin glycosides?
- Methodological Answer : Apply the PICO framework :
Propiedades
Fórmula molecular |
C21H20O11 |
|---|---|
Peso molecular |
448.4 g/mol |
Nombre IUPAC |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C21H20O11/c1-7-15(26)17(28)18(29)21(30-7)32-20-16(27)14-12(25)5-9(22)6-13(14)31-19(20)8-2-3-10(23)11(24)4-8/h2-7,15,17-18,21-26,28-29H,1H3/t7-,15+,17+,18-,21-/m0/s1 |
Clave InChI |
OXGUCUVFOIWWQJ-XIMSSLRFSA-N |
SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |
SMILES isomérico |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















